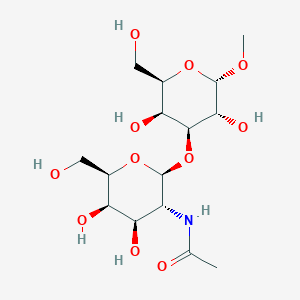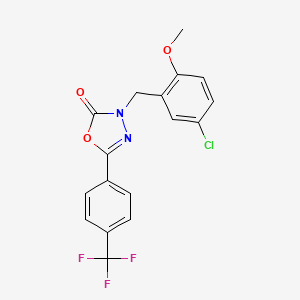
3-(5-chloro-2-methoxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-クロロ-2-メトキシベンジル)-5-(4-(トリフルオロメチル)フェニル)-1,3,4-オキサジアゾール-2(3H)-オンは、オキサジアゾール類に属する合成有機化合物です。オキサジアゾール類は、5員環に酸素原子と窒素原子を含む複素環式化合物です。これらの化合物は、さまざまな生物活性で知られており、医薬品化学では創薬に頻繁に使用されています。
準備方法
合成経路と反応条件
3-(5-クロロ-2-メトキシベンジル)-5-(4-(トリフルオロメチル)フェニル)-1,3,4-オキサジアゾール-2(3H)-オンの合成は、通常、適切なヒドラジドとカルボン酸またはその誘導体の環化を伴います。反応条件には、オキサジアゾール環の形成を促進するために、オキシ塩化リン(POCl3)や塩化チオニル(SOCl2)などの脱水剤の使用が含まれることが多いです。
工業的製造方法
このような化合物の工業的製造方法は、高収率と高純度を確保する最適化された合成経路を伴う場合があります。これらの方法には、連続フロー反応、触媒の使用、再結晶やクロマトグラフィーなどの高度な精製技術が含まれることがよくあります。
化学反応の分析
反応の種類
酸化: この化合物は、特にメトキシベンジル基で酸化反応を起こし、アルデヒドやカルボン酸が生成される可能性があります。
還元: 還元反応は、オキサジアゾール環で起こり、アミンや他の還元された誘導体が生成される可能性があります。
置換: この化合物は、特にクロロ基とトリフルオロメチル基で置換反応を起こし、さまざまな置換誘導体が生成される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が頻繁に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤は、塩基性または酸性条件で使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。例えば、酸化によってカルボン酸が生成されるのに対し、還元によってアミンが生成される可能性があります。
科学研究の用途
化学
化学において、3-(5-クロロ-2-メトキシベンジル)-5-(4-(トリフルオロメチル)フェニル)-1,3,4-オキサジアゾール-2(3H)-オンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、さまざまな化学的修飾が可能になり、合成有機化学において貴重な化合物となります。
生物学
生物学研究では、この化合物は、抗菌性、抗真菌性、抗癌性などの潜在的な生物活性について研究されています。研究者は、その作用機序を理解するために、生物学的標的との相互作用を調査することがよくあります。
医学
医薬品化学において、この化合物は、潜在的な治療用途について研究されています。特定の分子標的に作用する能力は、特に癌や感染症の治療において、創薬の候補となります。
産業
産業部門では、この化合物は、その化学的安定性と反応性により、ポリマーやコーティングなどの新素材の開発に使用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, 3-(5-chloro-2-methoxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers often investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
3-(5-クロロ-2-メトキシベンジル)-5-(4-(トリフルオロメチル)フェニル)-1,3,4-オキサジアゾール-2(3H)-オンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的を阻害または活性化し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な経路は、特定の用途と標的に依存します。
類似化合物の比較
類似化合物
- 3-(5-クロロ-2-メトキシベンジル)-5-フェニル-1,3,4-オキサジアゾール-2(3H)-オン
- 3-(5-クロロ-2-メトキシベンジル)-5-(4-メチルフェニル)-1,3,4-オキサジアゾール-2(3H)-オン
- 3-(5-クロロ-2-メトキシベンジル)-5-(4-フルオロフェニル)-1,3,4-オキサジアゾール-2(3H)-オン
独自性
3-(5-クロロ-2-メトキシベンジル)-5-(4-(トリフルオロメチル)フェニル)-1,3,4-オキサジアゾール-2(3H)-オンにトリフルオロメチル基が存在することは、他の類似化合物と区別されます。この基は、親油性、代謝安定性、生物活性などの化合物の化学的性質に大きな影響を与える可能性があります。
結論
3-(5-クロロ-2-メトキシベンジル)-5-(4-(トリフルオロメチル)フェニル)-1,3,4-オキサジアゾール-2(3H)-オンは、化学、生物学、医学、産業など、さまざまな分野で大きな可能性を秘めた汎用性の高い化合物です。その独特の構造と反応性により、科学研究や産業用途において貴重な対象となっています。
類似化合物との比較
Similar Compounds
- 3-(5-chloro-2-methoxybenzyl)-5-phenyl-1,3,4-oxadiazol-2(3H)-one
- 3-(5-chloro-2-methoxybenzyl)-5-(4-methylphenyl)-1,3,4-oxadiazol-2(3H)-one
- 3-(5-chloro-2-methoxybenzyl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Uniqueness
The presence of the trifluoromethyl group in 3-(5-chloro-2-methoxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for scientific research and industrial applications.
特性
分子式 |
C17H12ClF3N2O3 |
|---|---|
分子量 |
384.7 g/mol |
IUPAC名 |
3-[(5-chloro-2-methoxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C17H12ClF3N2O3/c1-25-14-7-6-13(18)8-11(14)9-23-16(24)26-15(22-23)10-2-4-12(5-3-10)17(19,20)21/h2-8H,9H2,1H3 |
InChIキー |
AYUHREFIMUIAMC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)CN2C(=O)OC(=N2)C3=CC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,3R,4R,5R)-5,7-dihydroxy-3-(hydroxymethyl)-6,6-dimethyl-2-oxabicyclo[3.2.0]heptan-4-yl] acetate](/img/structure/B11830384.png)
![3-[(2S,5S)-4,5-dihydroxy-3-[(2S,3S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B11830389.png)

![((3aR,4R,6R,6aR)-2,2-dimethyl-6-(2-oxo-4-(1H-1,2,4-triazol-1-yl)pyrimidin-1(2H)-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate](/img/structure/B11830411.png)
![1,6-Dioxa-4-azaspiro[4.4]nonane-7-carboxaldehyde, 3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)-](/img/structure/B11830412.png)
![[(2R,3S,4R,5R,6R)-5-azido-6-bromo-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B11830422.png)
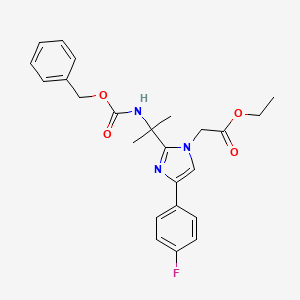
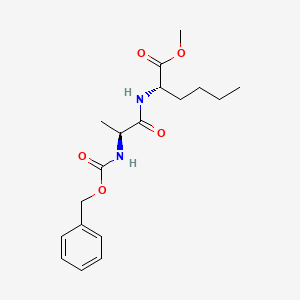


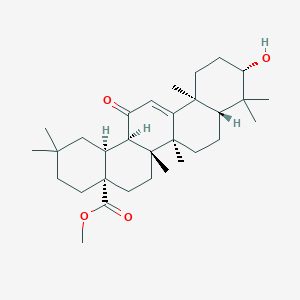
![5-Chloro-3-((2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidin-1-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11830450.png)
